2,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide
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Overview
Description
2,5-Dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide is a complex organic compound featuring multiple functional groups, including thiophene and furan rings
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to have a variety of biological effects . They are often used by medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Result of Action
Thiophene derivatives are known to exhibit many pharmacological properties .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and furan derivatives. One common approach is the Friedel-Crafts acylation to introduce the thiophene-3-carbonyl group onto the thiophene ring. Subsequent steps may include amide coupling reactions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene and furan rings can be oxidized to form sulfoxides and furanones.
Reduction: : Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents such as bromine (Br₂) and hydrochloric acid (HCl) can be used for electrophilic substitution, while nucleophilic substitution might involve amines or alkoxides.
Major Products Formed
Oxidation: : Sulfoxides and furanones.
Reduction: : Alcohols.
Substitution: : Brominated or chlorinated derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development.
Industry: : It could be used in the production of advanced materials and polymers.
Comparison with Similar Compounds
This compound is unique due to its specific arrangement of thiophene and furan rings. Similar compounds might include other thiophene or furan derivatives, but the presence of both rings in this particular structure sets it apart. Examples of similar compounds include:
2,5-Dimethylthiophene
Furan-3-carboxamide
Thiophene-3-carbonyl derivatives
Properties
IUPAC Name |
2,5-dimethyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c1-10-7-14(11(2)21-10)17(20)18-8-13-3-4-15(23-13)16(19)12-5-6-22-9-12/h3-7,9H,8H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHNTEQLXBLTJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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